

6-O-Caffeoylarbutin: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to **6-O-Caffeoylarbutin**, a natural phenolic glycoside with significant potential in dermatological and pharmaceutical applications.

Chemical Structure and Properties

6-O-Caffeoylarbutin is a derivative of arbutin where a caffeoyl group is attached at the 6-position of the glucose moiety. This structural modification enhances its biological activity compared to its parent compound, arbutin.

Chemical Identifiers[1]



Identifier	Value
IUPAC Name	[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
CAS Number	136172-60-6
Molecular Formula	C21H22O10
Molecular Weight	434.4 g/mol
SMILES	C1=CC(=CC=C1O)O[C@H]2INVALID-LINK COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O">C @@HO
InChl	InChI=1S/C21H22O10/c22-12-3-5-13(6-4-12)30-21-20(28)19(27)18(26)16(31-21)10-29-17(25)8-2-11-1-7-14(23)15(24)9-11/h1-9,16,18-24,26-28H,10H2/b8-2+/t16-,18-,19+,20-,21-/m1/s1
InChlKey	OONDLKCAZJZRCW-CTPWMPFQSA-N

Physicochemical Properties

Property	Value	Source
Physical Description	Powder	[2]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[2]
Melting Point	Data not available for 6-O- Caffeoylarbutin. The isomer 2- O-Caffeoylarbutin has a melting point of 165 °C.[3]	N/A
рКа	Data not available	N/A



Spectroscopic Data

While several studies confirm the structural elucidation of **6-O-Caffeoylarbutin** using NMR spectroscopy, the specific ¹H and ¹³C NMR chemical shift data were not available in the reviewed literature.[4] LC-MS/MS data is available, showing a precursor ion [M-H]⁻ at m/z 433.1137.[1]

Biological Activity

6-O-Caffeoylarbutin exhibits potent biological activities, primarily as a tyrosinase inhibitor and an antioxidant, making it a compound of interest for applications in skin lightening and protection against oxidative stress.

Enzyme Inhibition

Enzyme	Inhibition Type	IC50 Value (µM)	Source
Mushroom Tyrosinase (Monophenolase)	Competitive	1.114 ± 0.035	
Mushroom Tyrosinase (Diphenolase)	Competitive	95.198 ± 1.117	
α-Glucosidase	-	38.38 ± 1.84 μg/mL	[5]
Pancreatic Lipase	-	97.56 ± 7.53 μg/mL	[5]

Antioxidant Activity



Assay	IC50 Value	Source
DPPH Radical Scavenging	Not explicitly quantified in the provided results, but noted to have the highest capacity compared to other isolated compounds.	[5]
ABTS Radical Scavenging	Not explicitly quantified in the provided results, but noted to have the highest capacity compared to other isolated compounds.	[5]
Mitochondrial Lipid Peroxidation Inhibition	86.4% decrease in TBARS at 0.1mM	[6]

Cytotoxicity

Cell Line	IC50 Value (μM)	Source
A375 (Human Melanoma)	313.001	
HaCaT (Human Keratinocyte)	>400	_

Experimental Protocols

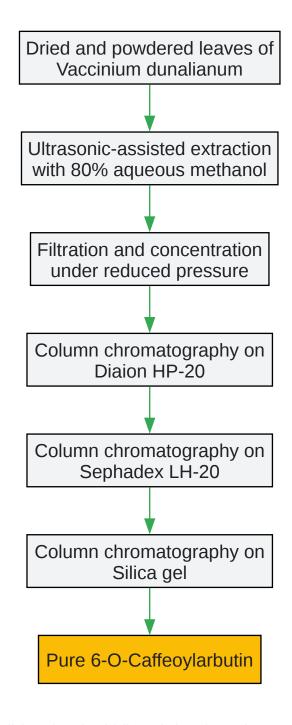
The following are detailed methodologies for key experiments related to the isolation and biological evaluation of **6-O-Caffeoylarbutin**.

Isolation of 6-O-Caffeoylarbutin from Vaccinium dunalianum

This protocol is adapted from methodologies described for the isolation of phenolic compounds from plant materials.[4]

Workflow for Isolation





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Caption: Isolation workflow for 6-O-Caffeoylarbutin.

Detailed Steps:

• Plant Material Preparation: Air-dry the leaves of Vaccinium dunalianum at room temperature and grind them into a fine powder.



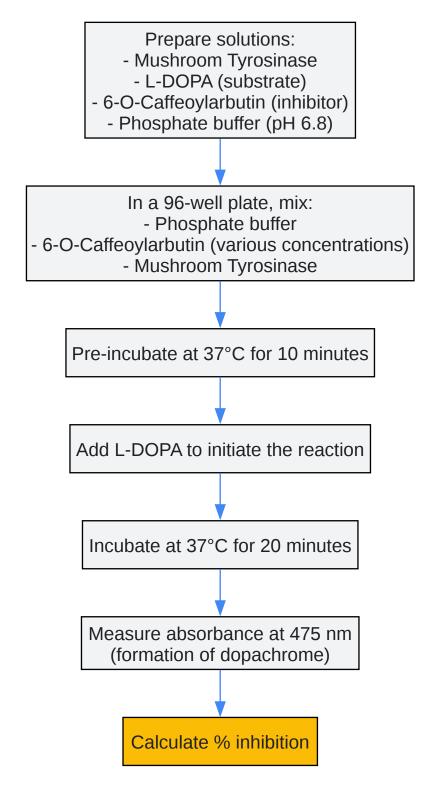
- Extraction: Extract the powdered leaves with 80% aqueous methanol using an ultrasonic bath. Perform the extraction multiple times to ensure maximum yield.
- Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- Column Chromatography (Diaion HP-20): Subject the crude extract to column chromatography on a Diaion HP-20 resin. Elute with a gradient of methanol in water to perform initial fractionation.
- Column Chromatography (Sephadex LH-20): Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent.
- Column Chromatography (Silica Gel): Perform final purification on a silica gel column using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield pure 6-O-Caffeoylarbutin.
- Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.

Mushroom Tyrosinase Inhibition Assay

This protocol is a standard method for assessing the inhibitory effect of compounds on mushroom tyrosinase activity.[7][8]

Experimental Workflow





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Caption: Workflow for tyrosinase inhibition assay.

Detailed Steps:



Reagent Preparation:

- Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8).
- Prepare a stock solution of L-DOPA in 50 mM phosphate buffer (pH 6.8).
- Prepare various concentrations of 6-O-Caffeoylarbutin in a suitable solvent (e.g., DMSO).

Assay Procedure:

- In a 96-well microplate, add 140 μL of phosphate buffer, 20 μL of mushroom tyrosinase solution, and 20 μL of the 6-O-Caffeoylarbutin solution.
- Pre-incubate the mixture at 37°C for 10 minutes.
- \circ Initiate the reaction by adding 20 μ L of L-DOPA solution.
- Incubate the reaction mixture at 37°C for 20 minutes.

· Measurement:

- Measure the absorbance at 475 nm using a microplate reader.
- A control is run without the inhibitor.

Calculation:

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition =
 [(Abs_control - Abs_sample) / Abs_control] * 100

Cellular Melanin Content Assay in B16F10 Cells

This protocol describes the quantification of melanin content in B16F10 melanoma cells after treatment with **6-O-Caffeoylarbutin**.[9][10]

Detailed Steps:

Cell Culture and Treatment:



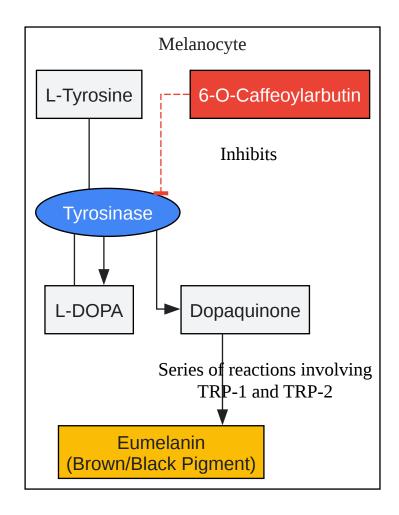
- Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of 6-O-Caffeoylarbutin for 72 hours. Alphamelanocyte-stimulating hormone (α-MSH) can be used as a positive control for melanogenesis stimulation.[11]
- Cell Lysis:
 - Wash the cells with phosphate-buffered saline (PBS).
 - Lyse the cells by adding 1 N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.[11]
- · Measurement:
 - Measure the absorbance of the lysate at 405 nm using a microplate reader.
- Normalization:
 - Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
 - Normalize the melanin content to the total protein content to account for differences in cell number.

Signaling Pathway

6-O-Caffeoylarbutin exerts its depigmenting effect by inhibiting tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway.

Melanin Synthesis Pathway and Inhibition by 6-O-Caffeoylarbutin





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Caption: Inhibition of the melanin synthesis pathway by **6-O-Caffeoylarbutin**.

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